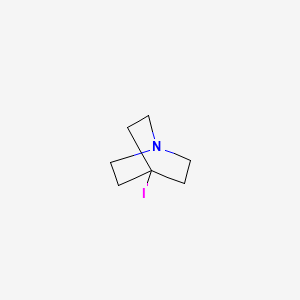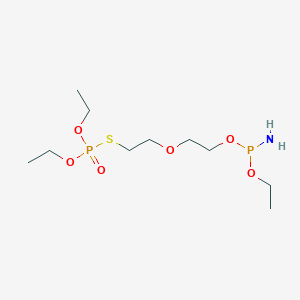![molecular formula C20H21NO3 B14693118 Benzyl 2-[(4-methoxyphenyl)methyl]-2,5-dihydropyrrole-1-carboxylate CAS No. 24064-16-2](/img/structure/B14693118.png)
Benzyl 2-[(4-methoxyphenyl)methyl]-2,5-dihydropyrrole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-[(4-methoxyphenyl)methyl]-2,5-dihydropyrrole-1-carboxylate is an organic compound with a complex structure that includes a benzyl group, a methoxyphenyl group, and a dihydropyrrole carboxylate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-[(4-methoxyphenyl)methyl]-2,5-dihydropyrrole-1-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with 4-methoxybenzaldehyde to form an intermediate Schiff base, followed by cyclization with an appropriate dihydropyrrole precursor under acidic or basic conditions . The reaction conditions often require controlled temperatures and the use of solvents like tetrahydrofuran (THF) or chloroform .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Catalysts such as platinum on carbon (Pt/C) may be employed to facilitate hydrogenation steps .
Análisis De Reacciones Químicas
Types of Reactions: Benzyl 2-[(4-methoxyphenyl)methyl]-2,5-dihydropyrrole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The benzylidene group can be reduced to a benzyl group using hydrogenation.
Substitution: Electrophilic aromatic substitution can occur on the benzyl and methoxyphenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pt/C.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: Quinones and carboxylic acids.
Reduction: Benzyl derivatives.
Substitution: Halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
Benzyl 2-[(4-methoxyphenyl)methyl]-2,5-dihydropyrrole-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Benzyl 2-[(4-methoxyphenyl)methyl]-2,5-dihydropyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It may inhibit pathways such as the NF-kB inflammatory pathway and reduce the expression of apoptosis markers like cleaved caspase-3.
Comparación Con Compuestos Similares
Benzylamine derivatives: Compounds like N-benzyl-1-(4-methoxyphenyl)methanamine.
Dihydropyrrole derivatives: Compounds like ethyl 4-methyl-6-oxo-2-phenyl-5,6-dihydropyridine-3-carboxylate.
Uniqueness: Benzyl 2-[(4-methoxyphenyl)methyl]-2,5-dihydropyrrole-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl and dihydropyrrole moieties contribute to its potential as a versatile intermediate in organic synthesis and its promising pharmacological properties .
Propiedades
Número CAS |
24064-16-2 |
|---|---|
Fórmula molecular |
C20H21NO3 |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
benzyl 2-[(4-methoxyphenyl)methyl]-2,5-dihydropyrrole-1-carboxylate |
InChI |
InChI=1S/C20H21NO3/c1-23-19-11-9-16(10-12-19)14-18-8-5-13-21(18)20(22)24-15-17-6-3-2-4-7-17/h2-12,18H,13-15H2,1H3 |
Clave InChI |
QODWTADFHQJAFT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CC2C=CCN2C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


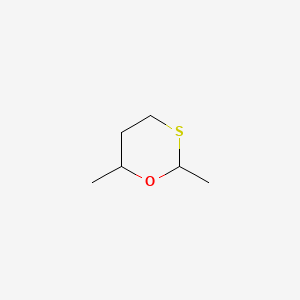
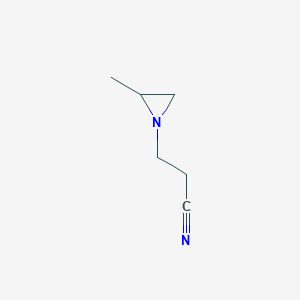
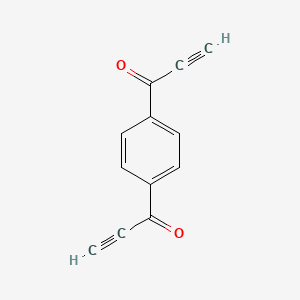
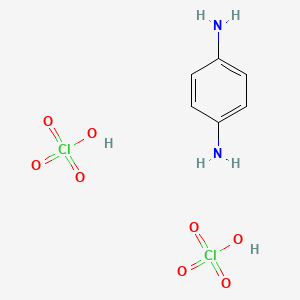

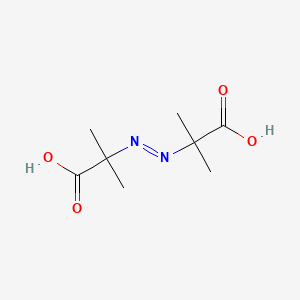
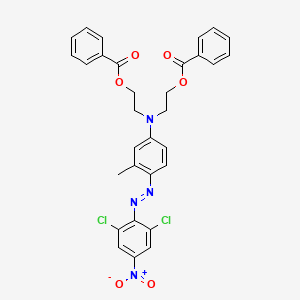
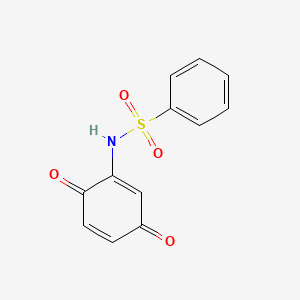
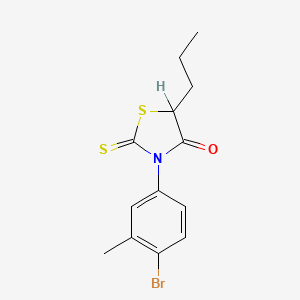
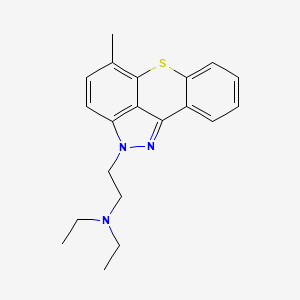
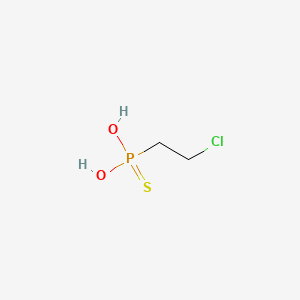
![4-[(Diethylamino)methyl]phenol](/img/structure/B14693097.png)
